molecular formula C10H18O B8341120 2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde CAS No. 4606-17-1

2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde

Cat. No. B8341120
M. Wt: 154.25 g/mol
InChI Key: QHEPENBPYBTHHJ-UHFFFAOYSA-N
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Patent
US05665696

Procedure details

510 g of 2-(2,2,3-trimethylcyclopent-3-en-1-yl) acetaldehyde at 85% (2.85 moles) were hydrogenated with 20 g of 5% Pd on carbon (50% wet) with 10 g of soda ash at 60 psi and 50°-60° C. The crude product was distilled from 22 g of boric anhydride affording 324 g of purified product, containing pinocamphone as a 10-15% impurity. BP 48° C./0.6 mmHg; 1H-NMR (300 MHz), δ 0.54 (3H, s), 0.87 (3H, d, J=6.6 Hz), 0.88 (3H, s), 1.1-1.4 (2H, m), 2.25 (1H, m), 2.50 (1H, m), 2.55 (1H, m), 2.70-2.95 (3H, br m), 9.76 (1H, br s); 13C-NMR (75 MHz), δ 14.01, 14.73, 25.54, 28.34, 30.35, 42.62, 44.84, 45.03, 45.75, 203.83; IR (Neat), 2980, 2720, 1730, 1470, 1390, 1370 cm-1 ; MS (m/e), 139 (M+ -15), 97, 69 (Base).
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=[O:10]>[Pd]>[CH3:11][C:2]1([CH3:1])[CH:6]([CH3:7])[CH2:5][CH2:4][CH:3]1[CH2:8][CH:9]=[O:10]

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
CC1(C(CC=C1C)CC=O)C
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled from 22 g of boric anhydride affording 324 g of purified product
ADDITION
Type
ADDITION
Details
containing pinocamphone as a 10-15% impurity

Outcomes

Product
Name
Type
Smiles
CC1(C(CCC1C)CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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